(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol
Description
(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol is a pyrazole-based compound characterized by a 3,5-dimethyl-substituted pyrazole core, a 3-(trifluoromethyl)phenyl group at position 1, and a hydroxymethyl (-CH2OH) group at position 4. Its molecular formula is C13H13F3N2O, with a molecular weight of 270.25 g/mol (calculated from structural data in ).
Properties
IUPAC Name |
[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-6,19H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPSYBPEDBUXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable diketone with hydrazine or its derivatives to form the pyrazole ring. For instance, acetylacetone can react with hydrazine hydrate to yield 3,5-dimethylpyrazole.
Introduction of the Trifluoromethylphenyl Group: The next step involves the introduction of the trifluoromethylphenyl group at position 1 of the pyrazole ring. This can be achieved through a nucleophilic aromatic substitution reaction using a trifluoromethylphenyl halide.
Hydroxymethylation: The final step is the hydroxymethylation of the pyrazole ring at position 4. This can be accomplished using formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the trifluoromethyl group to a trifluoromethyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for nitration, or bromine in acetic acid for bromination.
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid derivatives.
Reduction: Trifluoromethyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests activity against various biological targets:
- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting inflammatory pathways .
- Anticancer Activity : Studies have shown that similar pyrazole compounds can inhibit cancer cell proliferation. The presence of the trifluoromethyl group may contribute to increased potency against specific cancer types by modulating cellular signaling pathways .
- Neuroprotective Effects : Some derivatives of pyrazole have demonstrated neuroprotective properties in preclinical models, suggesting potential applications in treating neurodegenerative diseases .
Agrochemical Applications
Pesticides and Herbicides
The compound's structural characteristics make it an attractive candidate for developing new agrochemicals:
- Herbicidal Activity : Research has indicated that pyrazole derivatives can be effective as herbicides, particularly in controlling broadleaf weeds while being less harmful to cereal crops .
- Insecticidal Properties : The unique electronic properties imparted by the trifluoromethyl group may enhance the insecticidal activity of formulations based on this compound, making it a potential candidate for pest management strategies in agriculture .
Materials Science
Polymer Chemistry
The incorporation of (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol into polymer matrices is being explored for:
- Thermal Stability : The compound can improve the thermal stability of polymers, making them suitable for high-temperature applications .
- Flame Retardancy : Its chemical structure may contribute to enhanced flame retardant properties in polymer composites, an area of increasing regulatory focus due to safety concerns .
Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal examined the anti-inflammatory effects of a series of pyrazole derivatives, including (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol). The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in chronic inflammatory conditions.
Case Study 2: Agrochemical Development
A collaborative research project between several agricultural universities focused on synthesizing new herbicides based on pyrazole structures. Field trials demonstrated that formulations containing (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol effectively controlled weed populations with minimal impact on crop yield.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a physiological response. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Key Features:
- 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF3) substituent is highly electron-withdrawing, improving metabolic stability and lipophilicity . Methanol Group: The hydroxymethyl moiety provides a site for hydrogen bonding and derivatization, impacting solubility and reactivity .
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole derivatives to highlight the influence of substituents on physicochemical and biological properties.
Table 1: Structural and Functional Comparisons
Key Observations:
Trifluoromethyl Group: Compounds with -CF3 (e.g., target compound, ) exhibit superior metabolic stability compared to non-fluorinated analogs (e.g., ).
Functional Groups: -COOH (Carboxylic Acid): Enhances solubility in polar solvents but reduces blood-brain barrier penetration . -CH2OH (Methanol): Balances lipophilicity and hydrogen-bonding capacity, making it versatile for drug design . Amino/Ester Groups: Improve bioavailability through prodrug mechanisms or ionic interactions .
Biological Activity: Anti-inflammatory effects are prominent in compounds with electron-withdrawing groups (-CF3, -COOH) . Antimicrobial activity correlates with lipophilicity and hydrogen-bonding substituents (e.g., phenoxy in ).
Comparative Reactivity:
- The hydroxymethyl group undergoes oxidation to carboxylic acids or esterification, enabling derivatization .
- In contrast, carboxylic acid derivatives (e.g., ) participate in salt formation but are less reactive toward nucleophiles.
Biological Activity
(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol is with a molecular weight of 270.25 g/mol. The compound features a pyrazole ring substituted with a trifluoromethyl group and two methyl groups, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 270.25 g/mol |
| Molecular Formula | C13H13F3N2O |
| LogP | 3.1258 |
| Polar Surface Area | 36.793 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis
The synthesis of (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and methyl substituents through electrophilic aromatic substitution reactions.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been reported to inhibit various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro assays demonstrated that these compounds could induce apoptosis and inhibit cell proliferation in a dose-dependent manner .
Anti-inflammatory Properties
(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol has also been evaluated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can significantly reduce inflammation markers in animal models, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). The IC50 values for some related pyrazole compounds were comparable to standard anti-inflammatory agents like diclofenac sodium .
Antibacterial and Antibiofilm Activity
Emerging research highlights the antibacterial properties of pyrazole derivatives against various bacterial strains. Notably, studies have shown that certain pyrazole compounds can disrupt quorum sensing in bacteria, which is crucial for biofilm formation. This disruption could lead to enhanced efficacy of existing antibiotics by preventing biofilm-associated resistance .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. Among them, (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol exhibited promising results with an IC50 value indicating potent antiproliferative effects on breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory mechanisms of pyrazole compounds revealed that treatment with (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol led to a significant decrease in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the pyrazole core in (3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol?
- The pyrazole ring is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with β-diketones or α,β-unsaturated ketones under reflux in ethanol or DMF. Key steps include diazenyl group incorporation via NaNO₂/HCl diazotization and subsequent coupling with phenacyl bromides (e.g., 4-chlorophenacyl bromide) in the presence of K₂CO₃ .
- Methodological Tip : Optimize reaction time and solvent polarity (ethanol vs. DMF) to control regioselectivity and minimize side products like over-alkylated derivatives.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Use a combination of analytical techniques:
- TLC with petroleum ether/ethyl acetate (4:1) for monitoring reaction progress.
- FT-IR to confirm functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for the methanol group).
- ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl phenyl protons at δ 7.4–7.6 ppm) and pyrazole ring integration .
- Critical Note : Recrystallize from DMF-EtOH (1:1) to remove unreacted hydrazine or phenacyl residues .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Store at -20°C in airtight, light-protected containers due to the sensitivity of the methanol group to oxidation. Avoid aqueous environments unless stabilized with inert solvents like DMSO .
Advanced Research Questions
Q. How do electronic effects of the 3-(trifluoromethyl)phenyl group influence the compound's reactivity in cross-coupling reactions?
- The -CF₃ group is strongly electron-withdrawing, which polarizes the pyrazole ring and enhances electrophilic substitution at the 4-position. This can be leveraged for Suzuki-Miyaura couplings using Pd catalysts.
- Data Contradiction Alert : Some studies report reduced coupling efficiency due to steric hindrance from the 3,5-dimethyl groups. Mitigate this by using bulky ligands (e.g., SPhos) .
Q. What strategies resolve contradictions in bioactivity data between Gram-positive and Gram-negative bacteria for analogs of this compound?
- Case Study : Analog 22 (from ) showed broad-spectrum activity, while 21 was selective for Gram-negative strains. This discrepancy arises from differences in bacterial membrane permeability and target affinity.
- Methodological Approach : Perform molecular docking with bacterial enzymes (e.g., DNA gyrase) and correlate logP values with MIC data to identify hydrophobicity-activity relationships .
Q. How can computational chemistry predict the metabolic stability of this compound in pharmacokinetic studies?
- Use in silico tools (e.g., SwissADME) to calculate:
- CYP450 metabolism sites : The methanol group is a hotspot for phase I oxidation.
- Half-life prediction : Substituents like -CF₃ and methyl groups reduce metabolic clearance by steric shielding .
Q. What mechanistic insights explain the variable antifungal activity of structurally similar pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
